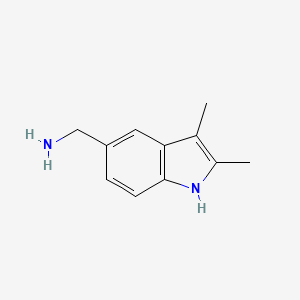

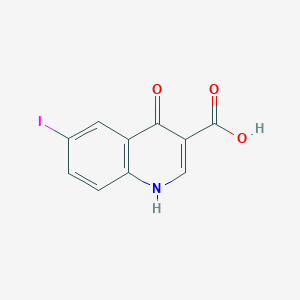

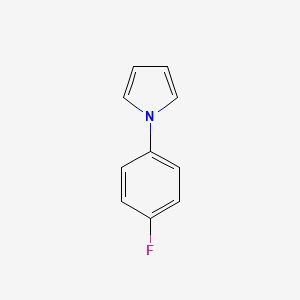

5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine

Vue d'ensemble

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the amino-phenyl and p-tolyl groups suggests that this compound may have properties similar to other aromatic amines .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the various substituents. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique

Optoelectronic Processes in Covalent Organic Frameworks

Scientific Field

This application falls under the field of Material Science and Optoelectronics .

Application Summary

The compound is used in the synthesis of Covalent Organic Frameworks (COFs) . These frameworks are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries .

Experimental Procedure

The modular construction system of COFs allows for tailor-made design and an immense variety of building blocks, opening the door to numerous different functionalities and potential applications . The compound “5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine” could be one of the building blocks used in the synthesis of these frameworks.

Results or Outcomes

COFs have found extensive applications in gas adsorption and separation, supercapacitors, optoelectronic devices, chemosensors, and catalysis . In a sodium-ion battery, the use of TFPB-TAPT COF, synthesized from 1,3,5-tris(4-formyl phenyl)benzene and 1,3,5-tris(4-amino phenyl)-triazine, as anode material led to reversible capacities of up to 248 mA h g −1 and a capacity retention of 125 mA h g −1 after 500 cycles at 30 mA g −1 .

Uric Acid Optical Detection

Scientific Field

This application is in the field of Biochemistry and Nanotechnology .

Application Summary

Hybrid nanomaterials consisting of 5,10,15,20-tetrakis(4-amino-phenyl)-porphyrin (TAmPP) and copper nanoparticles (CuNPs), platinum nanoparticles (PtNPs), or both types (Pt@CuNPs) were obtained and tested for their capacity to optically detect uric acid from solutions .

Experimental Procedure

The introduction of diverse metal nanoparticles into the hybrid material proved their capacity to improve the detection range. The detection was monitored by using UV-Vis spectrophotometry, and differences between morphology of the materials were performed using atomic force microscopy (AFM) .

Results or Outcomes

The hybrid material formed between porphyrin and PtNPs has the best and most stable response for uric acid detection in the range of 6.1958 × 10 −6 –1.5763 × 10 −5 M, even in the presence of very high concentrations of the interference species present in the human environment .

Electrochemiluminescence for Biosensing Applications

Application Summary

Perylene and its derivatives, as classical organic polycyclic aromatic hydrocarbon (PAH) ECL materials, have attracted extensive attention due to their excellent photoelectric activity and good structural controllability . The compound “5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine” could be one of the building blocks used in the synthesis of these frameworks.

Experimental Procedure

Perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis (4-aminophenyl)ethene were synthesized in the aqueous phase by a surfactant-assisted self-assembly method . During this process, the intense π–π stacking interactions between perylene monomers were suppressed by doping .

Results or Outcomes

The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant . Moreover, the ETTA@Pe MCs were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L −1 with a detection limit of 0.96 nmol L −1 .

Propriétés

IUPAC Name |

5-(4-aminophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTHPFSYPRDVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)